N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine
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Overview
Description
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine is a chemical compound with a complex structure that includes both amine and thiophene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine typically involves the reaction of tetrahydrothiophene with a suitable diamine precursor under controlled conditions. One common method involves the use of N,N,N’,N’-Tetramethyl-1,3-propanediamine as a starting material, which is then reacted with tetrahydrothiophene in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of fixed-bed reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production. The use of Raney-Nickel as a catalyst and the addition of a base in the reaction mixture can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or alkylating agents can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler amine derivatives .
Scientific Research Applications
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis reactions.
Biology: The compound’s amine groups make it useful in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It can be used in the development of drugs and therapeutic agents due to its unique structural properties.
Mechanism of Action
The mechanism by which N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: A simpler diamine compound with similar amine functionality but lacking the thiophene ring.
N1,N1,N3,N3-Tetramethyl-1,3-propanediamine: Another diamine with similar properties but different structural features.
N1,N1,N3,N3-Tetrakis(pyridin-2-ylmethyl)propane-1,3-diamine: A more complex diamine with additional pyridine rings.
Uniqueness
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine is unique due to the presence of both amine and thiophene functional groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C11H24N2S |
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Molecular Weight |
216.39 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-N'-(thiolan-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H24N2S/c1-11(2,9-13(3)4)8-12-10-5-6-14-7-10/h10,12H,5-9H2,1-4H3 |
InChI Key |
COTSYCYYSFPHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCSC1)CN(C)C |
Origin of Product |
United States |
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